
Chromium(3+);hydrogen sulfate
Descripción general
Descripción
Chromium(3+);hydrogen sulfate, also known as chromium(III) sulfate, is an inorganic compound with the chemical formula Cr2(SO4)3. It is a violet-colored solid that is highly soluble in water, forming a green solution. This compound is commonly used in various industrial processes, including leather tanning, dyeing, and as a mordant in textile production .
Mecanismo De Acción
Target of Action
Chromium(III) primarily targets the beta subunit of mitochondrial ATP synthase , a crucial component in cellular energy production and metabolic regulation . This interaction influences physiological effects beyond insulin signaling . Chromium(III) is also involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids .
Mode of Action
Chromium(III) interacts with its targets, particularly the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling . The interaction of Chromium(III) with its targets leads to changes in cellular energy production and metabolic regulation .
Biochemical Pathways
Chromium(III) affects several biochemical pathways. It plays a key role in nitrogen and chromium removal through the nitroreductase and chromate reductase enzymes . Nitroreductase requires nitrate and NADPH/NADH, while the chromium reductase pathway relies solely on NADPH/NADH .
Pharmacokinetics
The pharmacokinetics of Chromium(III) involve its absorption, distribution, metabolism, and excretion (ADME). Chromium(III) is considered an essential dietary trace element and is involved in the metabolism of blood glucose, regulation of insulin resistance, and metabolism of lipids . .
Result of Action
The interaction of Chromium(III) with its targets leads to changes in cellular energy production and metabolic regulation . It has been associated with enhanced insulin sensitivity and management of glucose metabolism . Excessive exposure to chromium(iii) can lead to toxicity and numerous pathophysiological defects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chromium(III). For instance, the toxicity of Chromium(III) is closely related to its oxidation state . Trivalent Chromium(III) is relatively innocuous, while hexavalent Chromium(VI) is considered more toxic . The environmental presence of Chromium(III) and Chromium(VI) can influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
Chromium(3+);hydrogen sulfate can interact with various biomolecules. Chromium-induced free radicals lead to changes in cell signaling that plays an important role in the carcinogenic mechanism of Cr (VI). Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. Chronic exposure and bioaccumulation of chromium can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Cr (III) forms complexes with peptides, proteins, and DNA, leading to DNA–protein crosslinks and DNA breakage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(3+);hydrogen sulfate can be synthesized through the reduction of chromate salts with sulfur dioxide. The reaction can be represented as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + 3\text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 2\text{NaOH} ] This method involves the reduction of sodium dichromate with sulfur dioxide in the presence of water .
Industrial Production Methods
In industrial settings, this compound is produced by heating hydrated chromium(III) sulfate above 70°C to obtain the anhydrous form. Further heating yields the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+);hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) in the presence of strong oxidizing agents.
Reduction: Chromium(VI) can be reduced to chromium(III) using reducing agents like sulfur dioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, sodium bisulfite.
Reaction Conditions: Reactions typically occur in aqueous solutions at varying temperatures depending on the desired outcome.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromates and dichromates.
Reduction: Chromium(III) compounds such as chromium(III) oxide.
Substitution: Complex ions like [Cr(H2O)5(OH)]2+ and [Cr(H2O)5Cl]2+.
Aplicaciones Científicas De Investigación
Chromium(3+);hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Investigated for its role in glucose metabolism and potential use in diabetes management.
Medicine: Studied for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Utilized in leather tanning, dyeing, and as a mordant in textile production
Comparación Con Compuestos Similares
Similar Compounds
Chromium(III) chloride (CrCl3): Similar in terms of coordination chemistry but differs in its solubility and reactivity.
Chromium(III) nitrate (Cr(NO3)3): Another chromium(III) compound with different anions, used in various industrial applications.
Chromium(III) acetate (Cr(C2H3O2)3): Used in organic synthesis and as a catalyst.
Uniqueness
Chromium(3+);hydrogen sulfate is unique due to its specific applications in leather tanning and dyeing industries. Its ability to form stable complexes with various ligands makes it a versatile compound in both industrial and research settings .
Propiedades
IUPAC Name |
chromium(3+);hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLWFXMFZPIQLE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH3O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39380-78-4 | |
| Record name | Chromium hydroxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
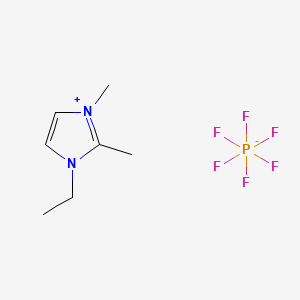
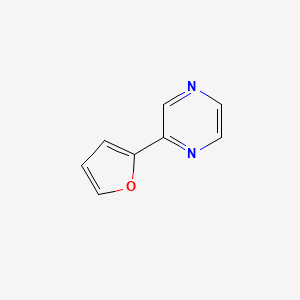
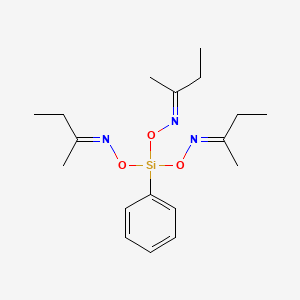

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
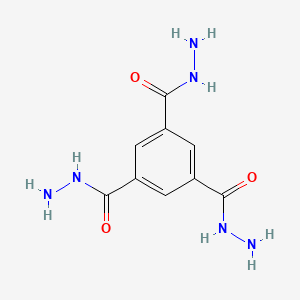
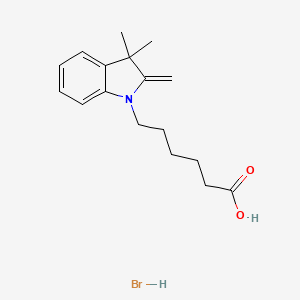
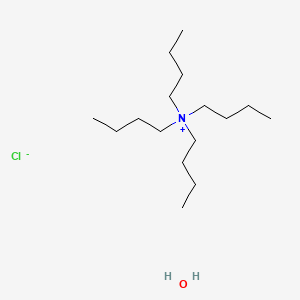
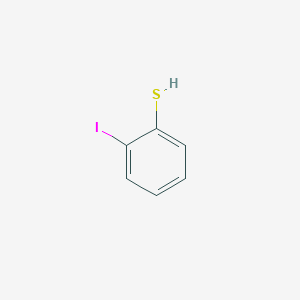
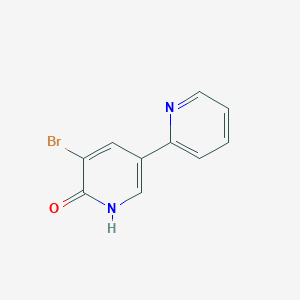

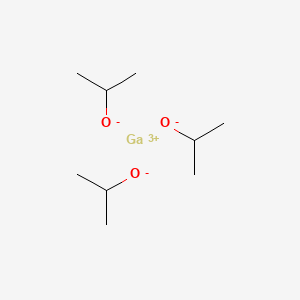
![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)
